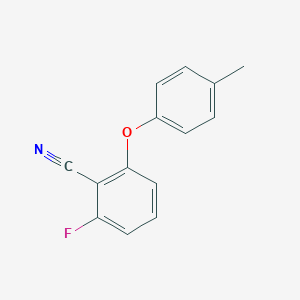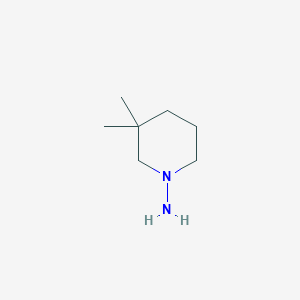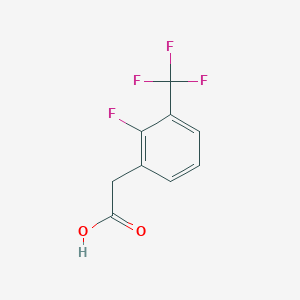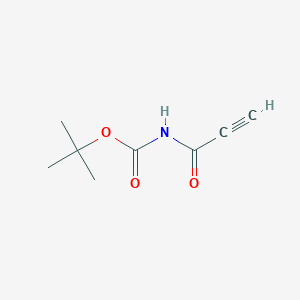![molecular formula C8H2N2O4 B068264 2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone CAS No. 176245-18-4](/img/structure/B68264.png)
2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DADT is a bicyclic compound that contains a nitrogen atom in the ring system. It has been synthesized by various methods, including the reaction of 1,2-cyclohexanedione with hydrazine hydrate, and the reaction of 2,5-diketopiperazine with hydrazine. DADT has been found to have unique properties that make it a promising candidate for various applications, including as a catalyst, an antibacterial agent, and a potential therapeutic agent for cancer.
Mécanisme D'action
The mechanism of action of DADT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and physiological effects:
DADT has been found to have various biochemical and physiological effects. In vitro studies have shown that DADT inhibits the growth of cancer cells by inducing apoptosis. DADT has also been found to exhibit significant antibacterial activity against various bacterial strains. In addition, DADT has been found to have antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DADT in lab experiments is its ease of synthesis. DADT can be synthesized using simple and inexpensive reagents. In addition, DADT exhibits significant biological activity, which makes it a promising candidate for various applications. However, one of the limitations of using DADT in lab experiments is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of DADT. One area of research is the development of more efficient synthesis methods for DADT. Another area of research is the investigation of the mechanism of action of DADT, which may lead to the development of more potent therapeutic agents. In addition, the potential applications of DADT in the field of catalysis and antibacterial agents warrant further investigation.
In conclusion, DADT is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DADT have been discussed in this paper. Further research is needed to fully understand the potential of DADT in various applications.
Méthodes De Synthèse
The synthesis of DADT involves the reaction of two molecules of 1,2-cyclohexanedione with one molecule of hydrazine hydrate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
DADT has been extensively studied for its potential applications in various fields. In the field of catalysis, DADT has been found to be an effective catalyst for the synthesis of various organic compounds. In the field of antibacterial agents, DADT has been found to exhibit significant antibacterial activity against various bacterial strains. In the field of cancer therapy, DADT has been found to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
Numéro CAS |
176245-18-4 |
|---|---|
Nom du produit |
2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone |
Formule moléculaire |
C8H2N2O4 |
Poids moléculaire |
190.11 g/mol |
Nom IUPAC |
9,10-dihydroxy-2,7-diazatricyclo[6.2.0.03,6]deca-1,3(6),7,9-tetraene-4,5-dione |
InChI |
InChI=1S/C8H2N2O4/c11-5-1-2(6(5)12)10-4-3(9-1)7(13)8(4)14/h11-12H |
Clé InChI |
DBINCBJKMZJXNG-UHFFFAOYSA-N |
SMILES isomérique |
C12=C(C(=O)C1=O)NC3=C(N2)C(=O)C3=O |
SMILES |
C12=C(C(=O)C1=O)N=C3C(=C(C3=N2)O)O |
SMILES canonique |
C12=C(C(=O)C1=O)NC3=C(N2)C(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



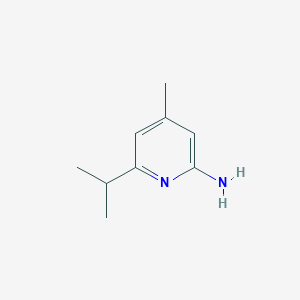
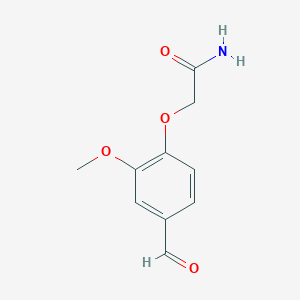
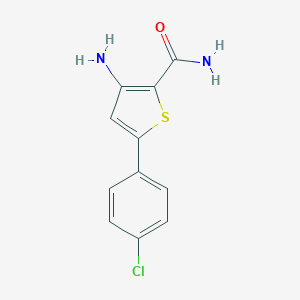
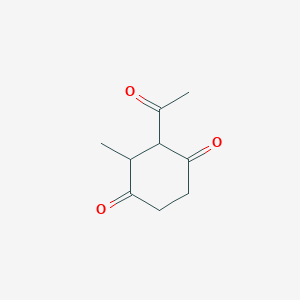


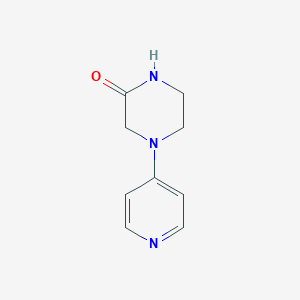
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)

